3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1040645-62-2
VCID: VC7869830
InChI: InChI=1S/C21H16ClN7O4/c1-31-14-6-7-15(16(9-14)32-2)19-24-17(33-26-19)10-28-11-23-20-18(21(28)30)25-27-29(20)13-5-3-4-12(22)8-13/h3-9,11H,10H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl)OC
Molecular Formula: C21H16ClN7O4
Molecular Weight: 465.8 g/mol

3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1040645-62-2

Cat. No.: VC7869830

Molecular Formula: C21H16ClN7O4

Molecular Weight: 465.8 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1040645-62-2

Specification

CAS No. 1040645-62-2
Molecular Formula C21H16ClN7O4
Molecular Weight 465.8 g/mol
IUPAC Name 3-(3-chlorophenyl)-6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C21H16ClN7O4/c1-31-14-6-7-15(16(9-14)32-2)19-24-17(33-26-19)10-28-11-23-20-18(21(28)30)25-27-29(20)13-5-3-4-12(22)8-13/h3-9,11H,10H2,1-2H3
Standard InChI Key KMNGDRANEXVGHS-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl)OC

Introduction

The compound 3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule featuring a triazolopyrimidine core, which is a class of compounds known for their diverse biological activities and synthetic versatility. This specific compound incorporates a 3-chlorophenyl group and a 2,4-dimethoxyphenyl-substituted oxadiazole moiety, suggesting potential applications in pharmaceuticals or materials science due to its structural complexity and functional groups.

Synthesis and Preparation

The synthesis of such complex heterocyclic compounds typically involves multi-step reactions, including the formation of the triazolopyrimidine core and the incorporation of the oxadiazole and phenyl groups. While specific synthesis details for this exact compound are not available in the search results, similar compounds are often synthesized using click chemistry reactions or other efficient methods for forming heterocyclic rings .

Biological and Chemical Applications

Compounds with triazolopyrimidine and oxadiazole moieties have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a chlorophenyl group and a dimethoxyphenyl-substituted oxadiazole suggests potential for interaction with biological targets, although specific biological activity data for this compound is not provided in the search results.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator